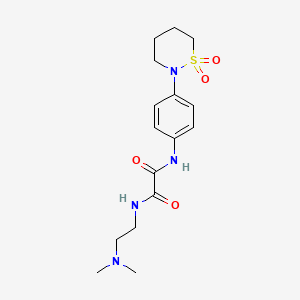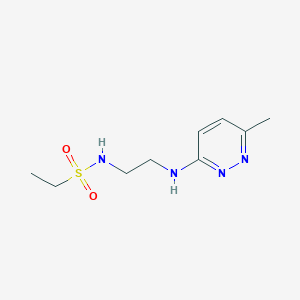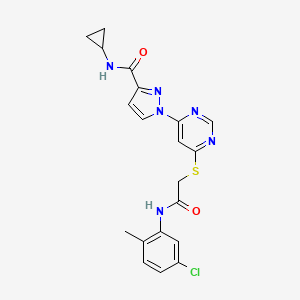![molecular formula C9H7BrN2O2S B2672534 Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2057406-22-9](/img/structure/B2672534.png)
Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate” is a chemical compound with the molecular weight of 287.14 . It is used in various chemical reactions and has significant applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-aminothiazole-4-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was reported to be 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, yield, and Rf value of a similar compound, Ethyl 2-aminothiazole-4-carboxylate, were reported to be 196–198 °C, 50%, and 0.61 respectively .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s unique structure likely influences its interaction with microbial targets, making it a potential candidate for novel antimicrobial agents .
Anticancer Potential
Studies have explored the antitumor properties of this compound. It may interfere with cancer cell growth, proliferation, and survival pathways. Researchers have evaluated its cytotoxic effects against different cancer cell lines, providing insights into its potential as an anticancer drug .
Anti-Inflammatory Activity
Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate could play a role in modulating inflammatory responses. Investigations into its anti-inflammatory effects may reveal mechanisms that could be harnessed for therapeutic purposes .
Neuroprotective Effects
The compound’s structure suggests possible interactions with neural receptors or pathways. Researchers have studied its neuroprotective properties, aiming to understand its impact on neuronal health and potential applications in neurodegenerative diseases .
Drug Discovery and Material Synthesis
Due to its unique scaffold, Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate serves as a valuable starting point for drug discovery. Medicinal chemists explore modifications to enhance its pharmacological properties. Additionally, its use in material synthesis (e.g., polymers, nanoparticles) may lead to innovative applications.
Quorum Sensing Inhibition
Quorum sensing is crucial for bacterial communication and biofilm formation. Some derivatives of this compound have shown moderate anti-biofilm activity against Pseudomonas aeruginosa. Understanding its interaction with quorum-sensing systems could have implications for combating bacterial infections .
Heterocyclic Analogues
Researchers have used Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate as a building block to synthesize diverse heterocyclic analogues. These derivatives exhibit various therapeutic roles, including antibacterial, antifungal, antioxidant, and anti-inflammatory activities .
Chemical Analysis and Characterization
Beyond its biological applications, scientists employ this compound for chemical analysis and characterization. Its distinct properties make it useful in spectroscopy, crystallography, and other analytical techniques .
Mecanismo De Acción
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell–cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAYRUHRFBLEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2672456.png)
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B2672457.png)

![Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride](/img/structure/B2672461.png)
![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B2672463.png)

![4-Chlorophenyl {6-[(2,6-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2672465.png)

![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2672469.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2672470.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2672473.png)